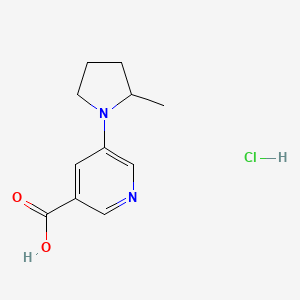
5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride is a chemical compound that features a pyridine ring substituted with a 2-methylpyrrolidinyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride typically involves the reaction of 2-methylpyrrolidine with a pyridine derivative. One common method involves the use of a Diels-Alder reaction, where a key intermediate is formed and subsequently converted to the desired carboxylic acid intermediate by reaction with hydrogen at room temperature . The reaction conditions often include the use of organic solvents such as dichloromethane, ethyl acetate, and chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyridine derivatives and pyrrolidine-containing molecules, such as:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyridine and pyrrolidine rings allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C11H15ClN2O2 |
|---|---|
Poids moléculaire |
242.70 g/mol |
Nom IUPAC |
5-(2-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-8-3-2-4-13(8)10-5-9(11(14)15)6-12-7-10;/h5-8H,2-4H2,1H3,(H,14,15);1H |
Clé InChI |
JMMUDZCXZHRHDO-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN1C2=CN=CC(=C2)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



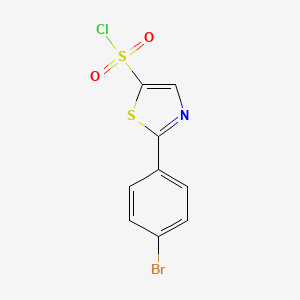
![N-(4-aminobutyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B15300333.png)
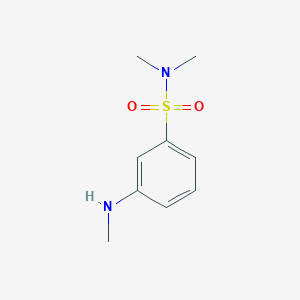

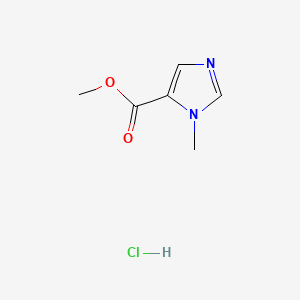
![(1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B15300360.png)
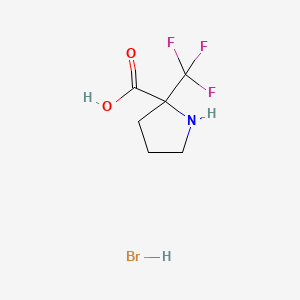
![4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B15300371.png)
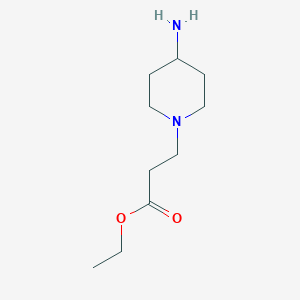
![3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride](/img/structure/B15300378.png)
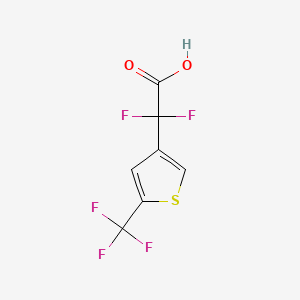
![3-Methyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B15300391.png)
![Rel-(3S,3aS,6aR)-octahydrocyclopenta[b]pyrrol-3-ol](/img/structure/B15300409.png)
